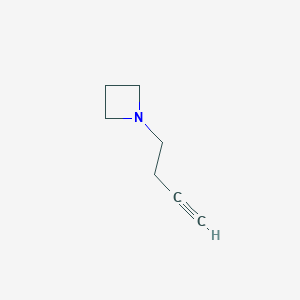

1-But-3-ynylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEULVAOWUGECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849381-01-6 | |

| Record name | 1-(but-3-yn-1-yl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(But-3-ynyl)azetidine: Synthesis, Properties, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identification and Chemical Properties

N-(But-3-ynyl)azetidine, systematically named 1-(but-3-yn-1-yl)azetidine, is a secondary amine featuring a four-membered azetidine ring N-substituted with a but-3-ynyl group.[1] The presence of the strained azetidine ring and the terminal alkyne functionality imparts unique chemical reactivity and makes it an attractive scaffold for further molecular elaboration.

Table 1: Compound Identifiers and Predicted Properties

| Identifier/Property | Value | Source |

| Systematic Name | 1-(but-3-yn-1-yl)azetidine | PubChemLite |

| Molecular Formula | C₇H₁₁N | PubChemLite |

| SMILES | C#CCCN1CCC1 | PubChemLite |

| InChI | InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2 | PubChemLite |

| InChIKey | QMEULVAOWUGECI-UHFFFAOYSA-N | PubChemLite |

| Molecular Weight | 109.17 g/mol | Calculated |

| Predicted XlogP | 1.0 | PubChemLite |

| Predicted Boiling Point | ~150-170 °C | Estimation based on similar structures |

| Predicted pKa (conjugate acid) | ~9-10 | Estimation based on azetidine |

Synthesis of N-(But-3-ynyl)azetidine: A Practical Approach

The synthesis of N-(But-3-ynyl)azetidine can be readily achieved through the direct N-alkylation of azetidine with a suitable 4-halobutyne. This method is a robust and well-established procedure for the formation of N-alkylated amines.

Synthetic Pathway

The proposed synthesis involves the nucleophilic substitution of a halide from 4-halo-1-butyne by the secondary amine of the azetidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Caption: Proposed synthetic pathway for N-(But-3-ynyl)azetidine.

Detailed Experimental Protocol

Materials:

-

Azetidine

-

4-Bromo-1-butyne (or 4-chloro-1-butyne)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of azetidine (1.0 eq.) in anhydrous acetonitrile (or DMF) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq.).

-

Slowly add 4-bromo-1-butyne (1.0-1.2 eq.) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

-

After completion of the reaction, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure N-(But-3-ynyl)azetidine.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The ¹H NMR spectrum should show characteristic signals for the azetidine ring protons and the butynyl chain protons. The ¹³C NMR spectrum will confirm the presence of the expected number of carbon atoms, including the two sp-hybridized carbons of the alkyne. The IR spectrum should exhibit a characteristic C≡C-H stretching vibration. Mass spectrometry will confirm the molecular weight of the product.

Spectroscopic Characterization (Predicted)

While experimental data for N-(But-3-ynyl)azetidine is not widely published, its spectroscopic features can be reliably predicted based on analogous structures.

Table 2: Predicted Spectroscopic Data for N-(But-3-ynyl)azetidine

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~3.2-3.4 (t, 4H, -NCH₂- of azetidine), ~2.6-2.8 (t, 2H, -NCH₂CH₂-), ~2.2-2.4 (td, 2H, -CH₂C≡CH), ~1.9-2.1 (m, 2H, -CH₂- of azetidine), ~1.95 (t, 1H, C≡CH) |

| ¹³C NMR (CDCl₃) | δ ~83 (C≡CH), ~69 (-C≡CH), ~55 (-NCH₂- of azetidine), ~50 (-NCH₂CH₂-), ~20 (-CH₂C≡CH), ~18 (-CH₂- of azetidine) |

| IR (thin film) | ν ~3300 cm⁻¹ (C≡C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~2120 cm⁻¹ (C≡C stretch) |

| Mass Spec (EI) | m/z 109 (M⁺), characteristic fragmentation pattern |

Applications in Research and Drug Development

The unique structural features of N-(But-3-ynyl)azetidine make it a highly versatile building block in several areas of chemical research, particularly in medicinal chemistry. The azetidine moiety is a recognized "bioisostere" for various functional groups and is present in several approved drugs.[2][3][4]

Click Chemistry and Bioconjugation

The terminal alkyne group serves as a powerful handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent ligation of the azetidine-containing molecule to other molecules functionalized with an azide group.

Caption: Application of N-(But-3-ynyl)azetidine in click chemistry.

This capability is invaluable for:

-

Drug Discovery: Synthesizing libraries of compounds for high-throughput screening.

-

Bioconjugation: Attaching the azetidine moiety to biomolecules such as peptides, proteins, or nucleic acids for targeted delivery or imaging.

-

Materials Science: Functionalizing polymers and surfaces.

Lead Optimization in Medicinal Chemistry

The azetidine ring is a desirable motif in drug design due to its ability to:

-

Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity compared to larger cyclic amines.[3]

-

Provide Structural Rigidity: The strained ring system can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[4]

-

Serve as a Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, and the ring can be further functionalized to interact with target proteins.

N-(But-3-ynyl)azetidine can be used as a starting material to introduce the azetidine scaffold into a lead molecule, with the alkyne providing a site for further diversification.

Synthesis of More Complex Heterocycles

The terminal alkyne can participate in various other transformations, such as Sonogashira coupling, hydroamination, and cycloaddition reactions, to construct more complex molecular architectures.

Safety and Handling

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Azetidine itself is a flammable and corrosive liquid. While the properties of N-(But-3-ynyl)azetidine have not been fully characterized, it should be treated as a potentially hazardous chemical.

Conclusion

N-(But-3-ynyl)azetidine is a promising and versatile building block for chemical synthesis. Its straightforward preparation and the dual reactivity of the azetidine ring and the terminal alkyne group open up a wide range of possibilities for the design and synthesis of novel molecules with potential applications in drug discovery, bioconjugation, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable compound into their synthetic strategies.

References

-

Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available at: [Link]

-

Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7083-7117. Available at: [Link]

-

PubChemLite. 1-(but-3-yn-1-yl)azetidine (C7H11N). University of Luxembourg. Retrieved February 2, 2026, from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.

-

Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available at: [Link]

-

Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

-

Cheekatla, S. R. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

- Feula, A. (2013).

-

Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 565-571. Available at: [Link]

-

Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Wikipedia. Azetidine. Retrieved February 2, 2026, from [Link]

- Black, D. StC., et al. (2012). Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. Polyhedron, 38(1), 136-143.

Sources

An In-depth Technical Guide to 1-(But-3-yn-1-yl)azetidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(but-3-yn-1-yl)azetidine, a key building block in medicinal chemistry. We will delve into its fundamental molecular properties, explore the significance of the azetidine scaffold, and present detailed synthetic methodologies. Furthermore, this guide will illuminate the compound's potential applications in drug discovery, supported by experimental insights and protocols. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding for researchers and drug development professionals.

Core Molecular Attributes of 1-(But-3-yn-1-yl)azetidine

The foundational step in understanding the utility of any chemical entity is to define its basic molecular characteristics. These properties are crucial for everything from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

1-(But-3-yn-1-yl)azetidine is a heterocyclic compound featuring a saturated four-membered azetidine ring substituted with a but-3-yn-1-yl group.

-

Molecular Formula: C₇H₁₁N[1]

From this formula, the molecular weight can be calculated using the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u).

Table 1: Molecular Properties of 1-(But-3-yn-1-yl)azetidine

| Property | Value |

| Molecular Formula | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol |

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly important in drug discovery.[2] Their unique structural and physicochemical properties make them highly desirable scaffolds for the design of novel therapeutic agents.[2]

Structural and Physicochemical Advantages

The compact and rigid nature of the azetidine ring offers several advantages in drug design:

-

Conformational Rigidity: The strained four-membered ring restricts the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[2][3] This pre-defined three-dimensional structure allows for more precise molecular design.[3]

-

Improved Physicochemical Properties: The incorporation of an azetidine motif can enhance key pharmacokinetic properties such as solubility and metabolic stability.[2]

-

Vectorial Exit Points: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, enabling fine-tuning of a molecule's interaction with its target.

The inherent ring strain of azetidines, which is intermediate between the more reactive aziridines and the less strained pyrrolidines, contributes to their unique reactivity and utility in synthesis.[4]

Synthesis of 1-(But-3-yn-1-yl)azetidine: Methodologies and Mechanistic Insights

The synthesis of functionalized azetidines is a critical area of research, with numerous methods developed to access these valuable compounds.[5] The synthesis of 1-(but-3-yn-1-yl)azetidine can be approached through several established routes for N-alkylation of the azetidine ring.

General Synthetic Strategy: Nucleophilic Substitution

A common and straightforward approach involves the nucleophilic substitution of a suitable leaving group on a butynyl derivative by the nitrogen atom of azetidine.

Diagram 1: General Synthetic Workflow for 1-(But-3-yn-1-yl)azetidine

Caption: A generalized workflow for the synthesis of 1-(But-3-yn-1-yl)azetidine via nucleophilic substitution.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 1-(but-3-yn-1-yl)azetidine.

Materials:

-

Azetidine hydrochloride

-

4-Bromobut-1-yne

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Azetidine Free Base: To a solution of azetidine hydrochloride in a minimal amount of water, add a strong base (e.g., concentrated NaOH solution) dropwise at 0 °C until the solution is strongly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times. Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to obtain the volatile azetidine free base. Causality: The hydrochloride salt must be converted to the free base to enable the nitrogen to act as a nucleophile.

-

N-Alkylation Reaction: In a round-bottom flask, dissolve the azetidine free base in acetonitrile. Add potassium carbonate, followed by the dropwise addition of 4-bromobut-1-yne. Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(but-3-yn-1-yl)azetidine.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained azetidine ring and a reactive terminal alkyne group makes 1-(but-3-yn-1-yl)azetidine a versatile building block in drug discovery.[6][7]

Role as a Bioisostere and Pharmacophore Component

The azetidine ring can serve as a bioisosteric replacement for other cyclic amines like pyrrolidine or piperidine, or for acyclic fragments. This can lead to improved pharmacological profiles.[2] The rigid structure of the azetidine can also position the butynyl substituent in a specific orientation for optimal interaction with a biological target.

Utility in Click Chemistry and Further Functionalization

The terminal alkyne of the butynyl group is a key functional handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Diagram 2: Application of 1-(But-3-yn-1-yl)azetidine in Click Chemistry

Caption: Schematic representation of the use of 1-(but-3-yn-1-yl)azetidine in a CuAAC reaction.

This reactivity allows for the straightforward conjugation of the azetidine-containing molecule to a wide range of other molecules, including peptides, proteins, and fluorescent probes, facilitating the development of targeted therapies and diagnostic agents.

Precursor to Biologically Active Compounds

Azetidine derivatives have demonstrated a broad range of pharmacological activities, including roles as central nervous system modulators, antibacterial agents, and anticancer agents.[2][3] The incorporation of the 1-(but-3-yn-1-yl)azetidine scaffold can be a key step in the synthesis of novel drug candidates. For instance, the azetidine moiety is found in several FDA-approved drugs, such as baricitinib and cobimetinib, highlighting its importance in modern pharmaceuticals.[2][8]

Conclusion

1-(But-3-yn-1-yl)azetidine is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a conformationally constrained azetidine ring and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and potent therapeutic agents. A thorough understanding of its molecular properties, synthetic methodologies, and potential applications, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

1-(but-3-yn-1-yl)azetidine (C7H11N) - PubChemLite. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

Sources

- 1. PubChemLite - 1-(but-3-yn-1-yl)azetidine (C7H11N) [pubchemlite.lcsb.uni.lu]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Azetidines - Enamine [enamine.net]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Precision Building Blocks: Azetidine Terminal Alkynes in Drug Discovery

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (

This guide focuses on a high-value subclass: Azetidine Terminal Alkynes (e.g., tert-butyl 3-ethynylazetidine-1-carboxylate). These building blocks serve as versatile linchpins, enabling rapid diversification via Click Chemistry (CuAAC) for PROTAC linkers, DNA-Encoded Libraries (DEL), and Fragment-Based Drug Discovery (FBDD).[1]

Physicochemical Profile: Azetidine vs. Homologs

The incorporation of an azetidine ring alters the physicochemical landscape of a drug candidate. Below is a comparative analysis demonstrating why azetidines are often superior bioisosteres.

Table 1: Comparative Physicochemical Metrics

| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |

| Ring Strain | ~25 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain can alter pKa and metabolic susceptibility; azetidines are surprisingly stable. |

| Basicity ( | ~11.0 (typical amine) | ~11.3 | ~11.2 | Lower |

| Lipophilicity ( | Baseline | +0.3 to +0.5 | +0.6 to +0.8 | Azetidines significantly lower LogP, improving LLE (Lipophilic Ligand Efficiency).[1] |

| Geometry | Puckered Square | Envelope | Chair | Azetidine provides distinct exit vectors ( |

Graphviz Diagram 1: Bioisosteric Relationships & Properties

Caption: Structural comparison highlighting the advantageous physicochemical profile of azetidines in lowering lipophilicity while maintaining rigidity.[1]

Synthetic Methodology: Accessing the Alkyne

The synthesis of 3-ethynylazetidine derivatives typically proceeds from the commercially available N-Boc-3-azetidinone. The most robust method utilizes the Bestmann-Ohira Reagent (BOR) for a one-pot homologation of the ketone to the terminal alkyne. This avoids the instability often associated with multistep elimination routes.

Protocol: Bestmann-Ohira Homologation

Target Molecule: tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5)

Reagents:

-

Substrate: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

-

Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Base: Potassium Carbonate (

)[1] -

Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous Methanol (0.1 M concentration). -

Base Addition: Add Potassium Carbonate (

, 2.0 equiv) to the solution. The mixture is cooled to 0°C. -

Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with

) or LCMS.[1] The ketone peak should disappear, replaced by the alkyne product. -

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid or colorless oil.

Mechanism: The base deprotonates the phosphonate, which attacks the ketone. A series of rearrangements and nitrogen elimination (Wolff-like) yields the terminal alkyne.

Graphviz Diagram 2: Synthetic Workflow

Caption: One-pot synthesis of 3-ethynylazetidine from azetidinone using the Bestmann-Ohira reagent.

Applications in Drug Discovery

The terminal alkyne moiety is a "chemical hook" that allows the azetidine core to be deployed in various high-impact modalities.

A. PROTAC Linkers (Click Chemistry)

In Proteolysis-Targeting Chimeras (PROTACs), the linker's physicochemical properties are crucial for cell permeability and ternary complex formation.

-

Problem: Long alkyl or PEG chains are flexible and can collapse, reducing permeability.

-

Solution: An azetidine-alkyne linker introduces rigidity and hydrophilicity .

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

-

Azetidine-Alkyne + Azide-tagged E3 Ligand

Triazole-linked PROTAC.

-

B. DNA-Encoded Libraries (DEL)

Terminal alkynes are compatible with the aqueous conditions required for DNA-tagged chemistry. Azetidine alkynes serve as "scaffolds" that can be decorated with diverse building blocks, allowing the screening of billions of compounds against biological targets.

Graphviz Diagram 3: PROTAC Assembly Workflow

Caption: Assembly of a PROTAC molecule using an azetidine alkyne linker via CuAAC Click Chemistry.

References

-

Azetidines in Drug Discovery : "Azetidines: New Perspectives for the Synthesis of Biologically Active Compounds." Chem. Rev., 2020.[4] [1]

-

Bestmann-Ohira Reagent : "The Bestmann–Ohira Reagent: A Versatile Reagent in Organic Synthesis." Synlett, 2009.[5] [1]

-

Click Chemistry in PROTACs : "Click chemistry in the development of PROTACs." Am. J. Cancer Res., 2023.

-

Azetidine Properties : "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Med. Chem., 2026.[6][7][8] [1]

-

Commercial Building Block : "tert-Butyl 3-ethynylazetidine-1-carboxylate." [1]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the pKa and Basicity of N-Alkynyl Azetidine Derivatives

Abstract: The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional vectors for molecular design.[1] The substitution pattern on the ring nitrogen is a critical determinant of the molecule's overall characteristics, particularly its basicity, which is quantified by the pKa of its conjugate acid. Basicity profoundly influences a compound's solubility, membrane permeability, metabolic stability, and potential for off-target interactions.[2] This guide provides a detailed examination of the factors governing the basicity of azetidine derivatives, with a specific focus on the electronic impact of N-alkynyl substituents. We will dissect the interplay between ring strain and substituent effects, outline robust experimental and computational methodologies for pKa determination, and offer field-proven insights for researchers in drug discovery and chemical synthesis.

The Foundational Basicity of the Azetidine Moiety

To understand the properties of a substituted azetidine, one must first appreciate the characteristics of the parent heterocycle. Azetidine is a four-membered saturated nitrogen heterocycle whose reactivity and basicity are largely dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol.[3]

The Role of Ring Strain and Hybridization

The basicity of cyclic amines does not follow a simple trend with ring size. While simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5-11.0, the specific geometry of cyclic amines introduces additional factors.[4] In the sequence of azetidine, pyrrolidine (5-membered), and piperidine (6-membered), basicity increases with ring size.[5][6]

This trend is counterintuitive if one only considers the inductive effect of alkyl groups. The primary explanation lies in the concept of orbital hybridization.[6]

-

In an unstrained amine like piperidine, the nitrogen atom's orbitals are close to ideal sp³ hybridization. The lone pair of electrons resides in an sp³ orbital, which has 25% s-character, and is readily available for protonation.

-

In a strained azetidine ring, the internal C-N-C bond angle is compressed significantly from the ideal tetrahedral angle. To accommodate this strain, the nitrogen atom "rehybridizes." The C-N bonds adopt more p-character, which consequently increases the s-character of the lone pair's orbital.[5][6]

Since s-orbitals are held more closely to the nucleus than p-orbitals, a lone pair with higher s-character is more tightly bound to the nitrogen atom. This makes the lone pair less "exposed" and less available to accept a proton, resulting in lower basicity.[6]

| Compound | Ring Size | pKa of Conjugate Acid | Key Factor Influencing Basicity |

| Azetidine | 4-Membered | ~11.3[7] | High ring strain, increased s-character of lone pair |

| Pyrrolidine | 5-Membered | ~11.27 | Reduced ring strain compared to azetidine |

| Piperidine | 6-Membered | ~11.12[8] | Minimal ring strain, "standard" sp³ nitrogen |

Note: pKa values can vary slightly depending on experimental conditions. The values presented are for comparative purposes.

The Electronic Impact of the N-Alkynyl Substituent

Substituting the nitrogen atom of the azetidine ring with an alkynyl group (e.g., propargyl, -CH₂-C≡CH) introduces a powerful electronic effect that dramatically modulates the nitrogen's basicity. The key factor is the hybridization of the carbon atoms within the alkyne moiety.

The carbon atoms of a triple bond are sp-hybridized . An sp orbital has 50% s-character, making it significantly more electronegative than an sp² (33% s-character) or sp³ (25% s-character) hybridized carbon. This high electronegativity imparts a strong electron-withdrawing inductive effect (-I effect) .

This inductive effect pulls electron density away from the adjacent atoms, propagating through the sigma bonds. In an N-alkynyl azetidine, this effect withdraws electron density from the nitrogen atom, making its lone pair even less available for protonation than in the parent azetidine.

Therefore, the introduction of an N-alkynyl group is expected to cause a substantial decrease in basicity , reflected as a lower pKa value for the conjugate acid.

Figure 1: Logical diagram illustrating the competing electronic factors that determine the overall basicity of N-alkynyl azetidine derivatives.

Experimental Determination of pKa

While theoretical principles provide a qualitative prediction, precise pKa values must be determined empirically. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.[9]

Potentiometric Titration

Potentiometric titration is the most direct and widely used method for pKa determination.[2] It is based on monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Causality Behind the Protocol: The fundamental principle is that at the half-equivalence point of the titration—where half of the amine has been protonated—the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. According to the Henderson-Hasselbalch equation, at this point, the measured pH is equal to the pKa.[10] Using co-solvents like methanol is often necessary to ensure the complete dissolution of organic molecules in the aqueous medium, which is critical for accurate pH measurements.[11]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.

-

Sample Preparation: Accurately weigh a precise amount of the N-alkynyl azetidine derivative (e.g., 5-10 mg) and dissolve it in a known volume of a suitable solvent system (e.g., 10% MeOH in degassed, deionized water).[11]

-

Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to ensure the analyte is fully protonated at the start of the titration.

-

Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this curve corresponds to the equivalence point.

-

Calculate the second derivative (Δ²pH/ΔV²) to pinpoint the equivalence point more accurately (where the curve crosses zero).[12]

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH at the half-equivalence point on the original titration curve is the pKa of the conjugate acid.

-

Figure 2: Standard workflow for determining pKa via potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the N-alkynyl azetidine derivative possesses a chromophore whose absorbance spectrum changes upon protonation.[13]

Causality Behind the Protocol: The Beer-Lambert law states that absorbance is proportional to concentration. When the protonated (BH⁺) and neutral (B) forms of the molecule have different molar absorptivities at a specific wavelength, the total absorbance of the solution will vary with pH. By measuring the absorbance across a series of solutions with known pH values, the equilibrium between BH⁺ and B can be monitored, allowing for the calculation of the pKa.[14]

Step-by-Step Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to identify the wavelengths of maximum difference (isosbestic points are also useful for verification).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a range of pH values around the estimated pKa (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Spectral Measurement: Record the absorbance of each solution at the pre-selected analytical wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The data is then fitted to the following equation, where A is the measured absorbance, A_B is the absorbance of the basic form, and A_BH+ is the absorbance of the acidic form, to solve for the pKa:

A = (A_B + A_BH+ * 10^(pKa-pH)) / (1 + 10^(pKa-pH))

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[15]

Computational Approaches for pKa Prediction

In modern drug development, in silico methods are invaluable for predicting molecular properties before synthesis, saving time and resources. Quantum mechanical (QM) calculations can provide reliable estimates of pKa.

Causality Behind the Protocol: The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the deprotonation reaction of the conjugate acid (BH⁺ ⇌ B + H⁺). Computational methods aim to calculate the energies of the solvated species (BH⁺ and B) to determine this free energy change. The inclusion of a solvation model is absolutely critical, as gas-phase basicities can differ dramatically from those in aqueous solution.[16][17]

General Computational Workflow:

-

Structure Generation: Build 3D models of both the neutral N-alkynyl azetidine (the base, B) and its N-protonated form (the conjugate acid, BH⁺).

-

Geometry Optimization: Perform a full geometry optimization for both structures using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a standard basis set (e.g., 6-31G* or larger).

-

Solvation Modeling: This is the most critical step. The optimization and subsequent energy calculations must be performed using a continuum solvation model (e.g., PCM, SMD, COSMO) to simulate the aqueous environment.[17][18]

-

Energy Calculation: Compute the electronic energies of the optimized, solvated structures. For higher accuracy, vibrational frequency calculations should also be performed to obtain thermal corrections to the Gibbs free energy.

-

pKa Calculation: The free energy of protonation (ΔG_prot) is calculated. This value is then used in thermodynamic cycles to relate it to the pKa of a known reference compound or used in absolute pKa prediction formulas.

Figure 3: A generalized workflow for the computational prediction of pKa.

Conclusion

The basicity of N-alkynyl azetidine derivatives is a product of two primary, opposing forces. The inherent strain of the four-membered ring leads to a rehybridization of the nitrogen's lone pair, reducing its basicity compared to larger, less-strained cyclic amines. This effect is compounded significantly by the strong electron-withdrawing inductive effect of the sp-hybridized N-alkynyl substituent. The net result is that N-alkynyl azetidines are considerably weaker bases than their unsubstituted or N-alkyl counterparts. For drug development professionals, this predictable modulation of pKa is a powerful tool for fine-tuning the physicochemical properties of drug candidates. A synergistic approach, combining theoretical understanding with robust experimental validation through techniques like potentiometric titration and predictive computational modeling, is essential for the rational design of molecules with optimal ADME profiles.

References

-

Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Retrieved from [Link]

-

Metfop. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Croatian Chemical Society. (n.d.). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Summary for CID 10422. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (2015). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved from [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. enamine.net [enamine.net]

- 12. scispace.com [scispace.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. metfop.edu.in [metfop.edu.in]

- 16. fulir.irb.hr [fulir.irb.hr]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. researchgate.net [researchgate.net]

Metabolic Stability of Azetidine vs. Pyrrolidine Linkers: A Medicinal Chemist’s Guide

Topic: Metabolic Stability of Azetidine vs. Pyrrolidine Linkers Format: Technical Guide / Whitepaper

Executive Summary: The Bioisosteric Trade-Off

In modern drug discovery, the modulation of saturated nitrogen heterocycles is a primary strategy for optimizing physicochemical properties (LogD, pKa) and metabolic stability. The contraction of a five-membered pyrrolidine ring to a four-membered azetidine ring is a classic bioisosteric replacement.

While often employed to lower lipophilicity and improve metabolic stability by reducing the carbon count, this transformation is not merely a "space-saving" exercise.[1] It introduces significant ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine) , which fundamentally alters the metabolic landscape.

This guide analyzes the divergent metabolic liabilities of these two linkers:

-

Pyrrolidine: Primarily susceptible to CYP450-mediated

-carbon oxidation (N-dealkylation/lactam formation). -

Azetidine: Resists typical

-oxidation but introduces unique vulnerabilities to nucleophilic ring-opening (glutathione trapping) and aldehyde oxidase (AO) clearance.

Physicochemical Foundations

Understanding the metabolic fate of these linkers requires a grounding in their electronic and steric properties. The high ring strain of azetidine influences both its basicity and its reactivity toward metabolic enzymes.

Table 1: Comparative Physicochemical Profile[2]

| Property | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Drug Design |

| Ring Strain | ~6.2 kcal/mol | ~26.3 kcal/mol | Azetidine is "spring-loaded," increasing susceptibility to ring-opening. |

| Basicity (pKa) | ~11.3 (Parent) | ~11.3 (Parent) | Similar basicity in parent forms. However, |

| Lipophilicity ( | Reference (0.0) | -0.3 to -0.5 | Azetidine lowers LogD, often improving |

| Conformation | Envelope (Flexible) | Puckered (Rigid) | Azetidine provides a rigid exit vector, potentially improving selectivity but risking potency loss if the vector is suboptimal. |

Expert Insight: While the pKa values of the parent amines are similar, the N-lone pair availability differs when substituted. Azetidine's nitrogen has higher

-character in its exocyclic bonds to relieve ring strain, theoretically making the lone pair more-rich. However, steric bulk often prevents metabolic enzymes from accessing the nitrogen center as easily as in pyrrolidines.

Metabolic Pathways & Mechanisms

The core distinction lies in how these rings degrade. Pyrrolidines follow "textbook" oxidative clearance, while azetidines can undergo "non-canonical" ring opening.

Pyrrolidine: The -Oxidation Pathway

Pyrrolidines are classic substrates for CYP450 isoforms (typically CYP2D6 or CYP3A4). The mechanism involves Hydrogen Atom Transfer (HAT) from the

-

Mechanism:

-Hydroxylation -

Liability: High electron density on the

-carbon makes this rapid.

Azetidine: The Ring-Strain Trap

Azetidines are generally more resistant to direct CYP-mediated

However, they exhibit a specific toxicity liability:

-

GST-Mediated Ring Opening: Cytosolic Glutathione S-Transferases (GSTs) can catalyze the nucleophilic attack of Glutathione (GSH) onto the strained ring without prior CYP bioactivation.

-

Mechanism: The thiolate anion of GSH attacks the

-carbon, relieving the ~26 kcal/mol strain and opening the ring to form a linear alkylamine-GSH conjugate.

Visualization: Comparative Metabolic Pathways

Caption: Figure 1.[1] Divergent metabolic fates. Pyrrolidines undergo oxidative clearance (Blue), while azetidines are prone to strain-release nucleophilic attack by Glutathione (Red).

Case Studies in Drug Development

Case Study 1: The "Potency vs. Stability" Trap (Pfizer)

In the development of M5 muscarinic antagonists, researchers attempted to contract a pyrrolidine core to an azetidine to improve metabolic stability.

-

The Change: Pyrrolidine amide

Azetidine amide. -

The Result:

-

Stability: The azetidine analog did show reduced intrinsic clearance (

) in microsomes. -

Potency: Potency dropped 50-fold (IC50 1800 nM vs 35 nM).

-

-

Lesson: The rigid bond angles of azetidine (

) distorted the exit vector of the substituents, preventing optimal binding. The team reverted to the pyrrolidine core but blocked the metabolic "soft spot" (the -

Source: Discovery of a potent M5 antagonist... (Pfizer).[2][3]

Case Study 2: The GST Surprise (AstraZeneca)

During the development of AZD1979 (MCHr1 antagonist), a spiro-azetidine moiety was used.

-

Observation: In human hepatocytes, the compound formed a significant glutathione conjugate despite the presence of CYP inhibitors (1-aminobenzotriazole).

-

Finding: The conjugation was catalyzed by GSTA2-2 (a cytosolic GST). The high strain of the spiro-azetidine system allowed GSH to attack directly.

-

Lesson: Standard microsomal stability assays (which lack cytosol and GST cofactors) will miss this clearance pathway. You must use hepatocytes or S9 fractions supplemented with GSH.

-

Source: Metabolism of Strained Rings... (AstraZeneca/NIH).

Experimental Protocols

To validate the stability of these linkers, a standard microsomal assay is insufficient for azetidines.

Protocol A: Intrinsic Clearance ( ) in Hepatocytes

Since azetidines have cytosolic liabilities (GSTs, Aldehyde Oxidase), hepatocytes are superior to microsomes.

-

Preparation: Thaw cryopreserved hepatocytes (human/rat) in Williams' Medium E.

-

Incubation:

-

Test compound concentration:

(to ensure linear kinetics). -

Cell density:

cells/mL. -

Timepoints: 0, 15, 30, 60, 90 min.

-

-

Quenching: Add 3 volumes of ice-cold Acetonitrile (containing internal standard).

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Calculation:

(Where

Protocol B: Reactive Metabolite Trapping (GSH)

Mandatory for Azetidine scaffolds to rule out ring-opening toxicity.

-

System: Human Liver Microsomes (HLM) + Cytosolic Fraction (or S9 fraction).

-

Cofactors: NADPH (for CYPs) + GSH (5 mM) (for reactive intermediates).

-

Control: Run parallel incubation without NADPH to distinguish between CYP-activated quinone-methides (oxidative) and direct ring opening (non-oxidative GST).

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for m/z 308 (GSH fragment).

-

Interpretation:

-

GSH adduct with NADPH only

CYP-mediated bioactivation (Standard). -

GSH adduct without NADPH

Direct Azetidine Ring Opening (Red Flag).

-

Decision Workflow

Use this logic flow to select the correct linker for your lead series.

Caption: Figure 2. Strategic decision tree for selecting between pyrrolidine and azetidine based on lipophilicity and structural constraints.

References

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. (2026).

-

Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. (Pfizer).[2][3]

-

Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. (AstraZeneca).

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Drug Metabolism and Disposition.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-But-3-ynylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-but-3-ynylazetidine, a valuable building block in medicinal chemistry, through the N-alkylation of azetidine with homopropargyl bromide (4-bromo-1-butyne). The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and potency.[1][2] The terminal alkyne functionality of the but-3-ynyl group offers a versatile handle for further chemical modifications, such as click chemistry, making this compound a desirable intermediate in the synthesis of complex molecular architectures. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for purification and characterization.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern medicinal chemistry.[1] Their incorporation into bioactive molecules can lead to improved pharmacological profiles. The synthesis of functionalized azetidines is, therefore, an area of significant interest.[1][3] A common and effective method for the functionalization of the azetidine core is through N-alkylation.[3] This application note describes a detailed protocol for the N-alkylation of azetidine with homopropargyl bromide to yield 1-but-3-ynylazetidine. The terminal alkyne of the resulting product is a versatile functional group that can be further elaborated, for instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Reaction Mechanism and Rationale

The synthesis of 1-but-3-ynylazetidine proceeds via a standard nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbon atom of homopropargyl bromide that is bonded to the bromine atom. A base, such as potassium carbonate, is employed to neutralize the hydrobromic acid that is formed as a byproduct, thus driving the reaction to completion.

The choice of a relatively non-polar aprotic solvent like acetonitrile (ACN) is crucial as it can dissolve the reagents to a sufficient extent without significantly solvating the nucleophile, which would decrease its reactivity. The reaction is typically performed at an elevated temperature to increase the reaction rate.

Figure 1: SN2 mechanism for the N-alkylation of azetidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Azetidine | ≥98% | Commercially Available | 503-29-7 |

| Homopropargyl bromide (4-bromo-1-butyne) | ≥97% | Commercially Available | 38771-21-0 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |

| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available | 75-05-8 |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

Experimental Protocol

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 g, 17.5 mmol, 1.0 equiv.), anhydrous potassium carbonate (4.84 g, 35.0 mmol, 2.0 equiv.), and anhydrous acetonitrile (35 mL).

-

Addition of Electrophile: Cool the stirred suspension to 0 °C using an ice bath. Add homopropargyl bromide (2.55 g, 19.2 mmol, 1.1 equiv.) dropwise over 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with dichloromethane (2 x 10 mL). Concentrate the combined filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is a suggested starting point for elution. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.[4] Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-but-3-ynylazetidine as a colorless oil.

Characterization Data (Hypothetical)

The successful synthesis of 1-but-3-ynylazetidine can be confirmed by spectroscopic analysis. Below is a table of expected analytical data.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.25 (t, J = 7.0 Hz, 4H, 2 x N-CH₂), 2.70 (t, J = 7.0 Hz, 2H, N-CH₂-CH₂), 2.25 (td, J = 7.0, 2.6 Hz, 2H, CH₂-C≡CH), 2.05 (p, J = 7.0 Hz, 2H, azetidine-CH₂), 1.95 (t, J = 2.6 Hz, 1H, C≡CH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 83.5 (C≡CH), 68.5 (C≡CH), 56.0 (N-CH₂), 54.0 (N-CH₂-CH₂), 18.0 (azetidine-CH₂), 15.5 (CH₂-C≡CH) |

| Mass Spectrometry (ESI+) | m/z calculated for C₇H₁₂N⁺ [M+H]⁺: 110.10; found: 110.10 |

Safety Precautions

-

Azetidine: Azetidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Homopropargyl Bromide (4-bromo-1-butyne): This reagent is a flammable liquid and is toxic if swallowed.[5] It can cause skin irritation and serious eye irritation.[5] Handle with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

-

General Precautions: The reaction should be conducted in a well-ventilated fume hood. Avoid sources of ignition. All glassware should be properly dried before use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive reagents | Ensure all reagents are of high purity and the solvent is anhydrous. |

| Insufficient heating or reaction time | Increase the reaction temperature or extend the reaction time and monitor by TLC or GC-MS. | |

| Formation of multiple products | Over-alkylation (quaternization) | Use a slight excess of azetidine or add the homopropargyl bromide more slowly at a lower temperature. |

| Product streaks on TLC plate | Basic nature of the amine | Add a small amount of triethylamine (e.g., 1%) to the TLC eluent. |

| Difficulty in purification | Product co-elutes with impurities | Try a different solvent system for column chromatography or consider purification by distillation under reduced pressure. |

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-but-3-ynylazetidine. The described N-alkylation protocol is a robust and straightforward method for accessing this valuable synthetic intermediate. The terminal alkyne functionality of the product opens up a wide range of possibilities for further chemical transformations, making it a key building block for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2026. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Preparation and Utility of N-Alkynyl Azoles in Synthesis. National Institutes of Health, 2016. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025. [Link]

-

Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 2021. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing, 2023. [Link]

-

4-Bromo-1-butyne. Chemsrc. [Link]

Sources

Protocol for alkylation of azetidine with 4-bromobut-1-yne

Application Note & Protocol

Efficient N-Alkylation of Azetidine with 4-Bromobut-1-yne: A Protocol for Synthesizing a Versatile Building Block

Abstract

This document provides a comprehensive guide for the N-alkylation of azetidine with 4-bromobut-1-yne, yielding N-(but-3-yn-1-yl)azetidine. This product is a valuable building block in medicinal chemistry and drug discovery, combining the strained azetidine ring, a key pharmacophore, with a terminal alkyne handle suitable for click chemistry and other transformations. We will delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for ensuring a successful and high-yield synthesis.

Introduction & Scientific Background

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical sciences.[1][2][3] Their inherent ring strain (approx. 25.4 kcal/mol) makes them conformationally restricted scaffolds, a desirable trait for designing potent and selective ligands for biological targets.[3][4] The incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability.

The target molecule, N-(but-3-yn-1-yl)azetidine, is of particular interest due to its bifunctional nature. The terminal alkyne serves as a versatile functional group, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward conjugation of the azetidine core to a wide array of molecules, including peptides, fluorophores, or larger drug fragments.

The synthesis described herein is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic chemistry.[5]

Reaction Mechanism and Experimental Rationale

The alkylation proceeds via a well-established SN2 mechanism. The lone pair of electrons on the nitrogen atom of azetidine acts as a nucleophile, attacking the electrophilic carbon atom of 4-bromobut-1-yne that is bonded to the bromine atom. This occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond is broken.

Caption: SN2 mechanism for azetidine alkylation.

Rationale for Reagent and Condition Selection

-

Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly hydrogen-bond with the amine nucleophile, thus preserving its reactivity.

-

Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is the preferred choice. Its primary role is to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic. K₂CO₃ is inexpensive, easily removed by filtration, and minimizes the risk of promoting elimination side reactions.[6]

-

Temperature: The reaction is typically performed at an elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. The inherent ring strain of azetidine does not make it a particularly strong nucleophile, and heating helps overcome the activation energy barrier.[7] Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating that could lead to side products.

-

Stoichiometry: A slight excess (1.1-1.2 equivalents) of the alkylating agent, 4-bromobut-1-yne, is often used to ensure complete consumption of the more valuable azetidine starting material. The base is used in greater excess (≥2.0 equivalents) to maintain a basic environment throughout the reaction.

Potential Side Reactions

-

Quaternization: The tertiary amine product can itself act as a nucleophile and react with another molecule of 4-bromobut-1-yne to form a quaternary ammonium salt. This is generally slower than the initial alkylation of the secondary amine but can be minimized by avoiding a large excess of the alkylating agent and by stopping the reaction upon consumption of the starting azetidine.

-

Elimination: With a stronger or more hindered base, 4-bromobut-1-yne could undergo an E2 elimination to form but-1-en-3-yne. The use of K₂CO₃ largely mitigates this pathway.[8]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | CAS No. |

| Azetidine | 57.09 | 10.0 | 0.57 g | ≥98% | 503-29-7 |

| 4-Bromobut-1-yne | 132.99 | 11.0 | 1.46 g | ≥97% | 38771-21-0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g | ≥99%, anhydrous | 584-08-7 |

| Acetonitrile (MeCN) | 41.05 | - | 40 mL | Anhydrous | 75-05-8 |

| Ethyl Acetate | - | - | ~200 mL | ACS Grade | 141-78-6 |

| Hexanes | - | - | ~200 mL | ACS Grade | 110-54-3 |

| Saturated aq. NaCl (Brine) | - | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | 7757-82-6 |

| Silica Gel | - | - | - | 60 Å, 230-400 mesh | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Nitrogen or Argon inlet

-

Glass funnel and filter paper

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Caption: General experimental workflow.

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add azetidine (0.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (40 mL).

-

Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon for 5-10 minutes.

-

Addition of Electrophile: While stirring, add 4-bromobut-1-yne (1.46 g, 11.0 mmol) to the suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 70 °C and allow it to stir vigorously. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system with KMnO₄ stain for visualization) until the azetidine spot is no longer visible (typically 12-18 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite or filter paper to remove the potassium salts, washing the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride (brine, 2 x 25 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, is typically effective at separating the product from unreacted starting material and any byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford N-(but-3-yn-1-yl)azetidine as a clear oil. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

-

Azetidine: Corrosive, flammable, and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

-

4-Bromobut-1-yne: Lachrymator (causes tearing) and toxic. Avoid inhalation and contact with skin. Handle exclusively in a fume hood.

-

Acetonitrile: Flammable and toxic. Work in a fume hood and away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (absorbed moisture). | Increase reaction time or temperature slightly (e.g., to 80 °C). Ensure K₂CO₃ is anhydrous. |

| Low Yield | Loss of volatile product during solvent removal. Inefficient extraction/purification. | Use caution during rotary evaporation (use a cool water bath). Ensure proper phase separation and complete elution from the column. |

| Presence of Side Products | Reaction temperature too high or reaction time too long (leading to quaternization). | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. |

| Product is a Salt | Incomplete neutralization during work-up. | Ensure sufficient washing with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃) before the brine wash if the crude product appears to be a salt. |

References

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]

-

Blake, A. J., et al. (2005). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (12), 2135-2144. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. Retrieved from [Link]

- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.

- Johnston, J. N., et al. (2014).

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

- Anderson, L. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

- Ju, Y., & Varma, R. S. (2004).

- Feula, A. (2013).

-

Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Retrieved from [Link]

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.

- Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Kono, H., et al. (2011). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 67(43), 8351-8359.

- Shah, R., et al. (2017). Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives. Journal of Drug Delivery and Therapeutics, 7(7), 80-83.

- Couty, F., & Evano, G. (2011). Preparation of 2‐substituted azetidines via C−H arylation.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry: 1-But-3-ynylazetidine and Azides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a detailed guide to the practical application of CuAAC for the conjugation of 1-but-3-ynylazetidine with a variety of organic azides. Azetidine moieties are increasingly sought-after scaffolds in medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[3] The combination of the versatile triazole linker and the unique properties of the azetidine ring opens new avenues for the rapid generation of novel chemical entities with significant potential in drug discovery. Additionally, this guide will briefly cover the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provides access to the complementary 1,5-disubstituted triazole regioisomers.[4][5]

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The concept of "click chemistry," introduced by K.B. Sharpless, champions the use of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[] The CuAAC reaction is the quintessential example of this philosophy, proceeding under mild, often aqueous conditions, and tolerating a broad range of functional groups.[7] This robustness makes it an ideal tool for the late-stage functionalization of complex molecules and the rapid assembly of compound libraries.

1-But-3-ynylazetidine is a particularly interesting building block, combining a terminal alkyne for click functionalization with a strained four-membered azetidine ring. The incorporation of azetidine scaffolds into drug candidates has been shown to enhance properties such as metabolic stability and receptor selectivity. The resulting 1,2,3-triazole linkage is not merely a passive spacer; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole interactions, contributing to the overall pharmacological profile of the molecule.[8]

This document will provide detailed protocols for both copper-catalyzed and ruthenium-catalyzed click reactions with 1-but-3-ynylazetidine, discuss key experimental parameters, and offer insights into the underlying mechanisms.

Reaction Schematics and Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction facilitates the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is significantly accelerated by a copper(I) catalyst.

Figure 1: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).